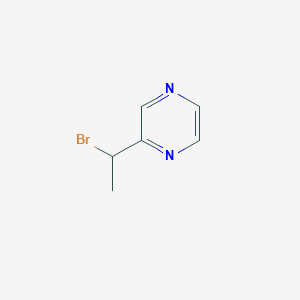
2-(1-Bromethyl)pyrazin
Übersicht
Beschreibung
2-(1-Bromoethyl)pyrazine is a nitrogen-containing heterocyclic compound . It belongs to the class of diazines and is a symmetrical molecule with the chemical formula C4H4N2 .
Synthesis Analysis
The synthesis of pyrazine derivatives has been studied extensively. For instance, 2-(1-Bromoethyl)pyrazine can be obtained as a minor product from reactions of S-nucleophiles with 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile . Other synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 2-(1-Bromoethyl)pyrazine comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .Chemical Reactions Analysis
Pyrazines, including 2-(1-Bromoethyl)pyrazine, have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .Physical And Chemical Properties Analysis
From a physical standpoint, pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point and a boiling point .Wissenschaftliche Forschungsanwendungen
Pharmazeutika
Pyrrolopyrazin, eine Verbindung, die Pyrrol- und Pyrazinringe wie „2-(1-Bromethyl)pyrazin“ enthält, wurde in verschiedenen pharmazeutischen Anwendungen eingesetzt . Verbindungen mit diesem Grundgerüst haben unterschiedliche biologische Aktivitäten gezeigt, wie z. B. antimikrobielle, entzündungshemmende, antivirale, antimykotische, antioxidative, antitumorale und kinasehemmende .
Organische Materialien
Stickstoffhaltige Heterocyclen, wie z. B. „this compound“, wurden bei der Entwicklung von organischen Materialien eingesetzt . Diese Verbindungen können zu den Eigenschaften des Materials beitragen, wie z. B. seiner Stabilität, Leitfähigkeit und Reaktivität .
Naturstoffe
Viele Pyrrolopyrazin-Derivate wurden aus natürlichen Quellen wie Pflanzen, Mikroben, Böden und Meereslebewesen isoliert . Diese Verbindungen können in diesen Organismen als bioaktive Moleküle dienen .
Antimikrobielle Aktivität
Pyrrolopyrazin-Derivate haben antimikrobielle Aktivität gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht .
Entzündungshemmende Aktivität
Verbindungen mit einem Pyrrolopyrazin-Grundgerüst haben eine entzündungshemmende Aktivität gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von entzündlichen Erkrankungen eingesetzt werden könnte .
Antivirale Aktivität
Pyrrolopyrazin-Derivate haben antivirale Aktivitäten gezeigt . Daher könnte „this compound“ bei der Entwicklung von antiviralen Medikamenten nützlich sein .
Antimykotische Aktivität
Pyrrolopyrazin-Derivate haben auch antimykotische Aktivitäten gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von Antimykotika eingesetzt werden könnte .
Antioxidative Aktivität
Verbindungen mit einem Pyrrolopyrazin-Grundgerüst haben antioxidative Aktivität gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Behandlung von Erkrankungen im Zusammenhang mit oxidativem Stress eingesetzt werden könnte .
Safety and Hazards
Zukünftige Richtungen
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Wirkmechanismus
Target of Action
It’s known that benzylic halides, which are similar to 2-(1-bromoethyl)pyrazine, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur at the benzylic position, which is the carbon atom next to the aromatic ring .
Mode of Action
The mode of action of 2-(1-Bromoethyl)pyrazine involves its interaction with its targets. In the case of benzylic halides, the reaction can be either a nucleophilic substitution (SN1 or SN2) or a free radical reaction .
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Result of Action
It’s known that pyrrolopyrazine derivatives, which are similar to 2-(1-bromoethyl)pyrazine, exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the reaction conditions, including the nature of the organoboron reagents and the palladium (ii) complexes, can affect the suzuki–miyaura coupling .
Biochemische Analyse
Biochemical Properties
It is known that pyrazine derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interactions of 2-(1-Bromoethyl)pyrazine with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that pyrazines can be excreted as glucuronates or bound to glutathione via the kidney after hydroxylation . This suggests that 2-(1-Bromoethyl)pyrazine could potentially influence cellular processes related to detoxification and excretion.
Molecular Mechanism
Based on its structure, it is likely that it can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Temporal Effects in Laboratory Settings
It is known that pyrazine derivatives can exhibit different behaviors over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that pyrazines can be involved in various metabolic pathways, including those related to the breakdown of carbohydrates, lipids, proteins, and nucleic acids .
Transport and Distribution
It is known that pyrazine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that many proteins and small molecules can localize to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
2-(1-bromoethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMIOALOPQNWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603760 | |
| Record name | 2-(1-Bromoethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91920-65-9 | |
| Record name | 2-(1-Bromoethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-aminoethyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B1627799.png)
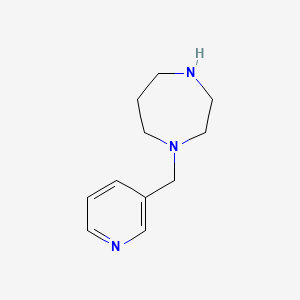

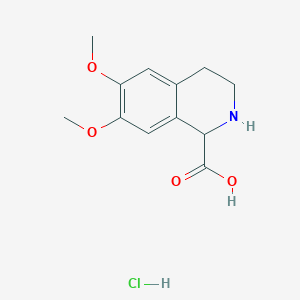

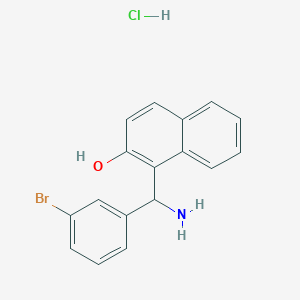
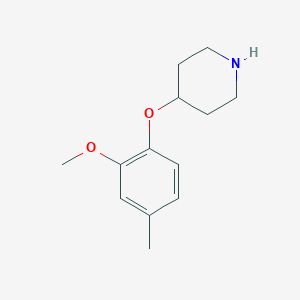
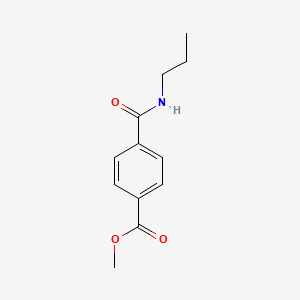
![4-[(2-Chlorophenoxy)methyl]piperidine](/img/structure/B1627811.png)
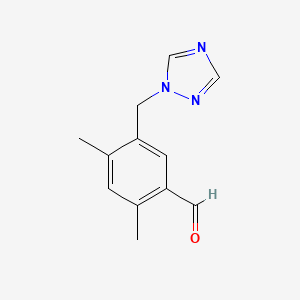
![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1627815.png)

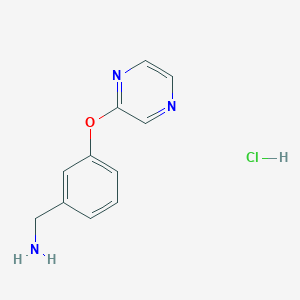
![2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627819.png)
